molecular formula C9H11N3O B1521590 4-[(2-Aminopyridin-3-yl)oxy]butanenitrile CAS No. 1152561-49-3

4-[(2-Aminopyridin-3-yl)oxy]butanenitrile

Cat. No.: B1521590
CAS No.: 1152561-49-3
M. Wt: 177.2 g/mol
InChI Key: OQIBPHLVJUJDNC-UHFFFAOYSA-N
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Description

“4-[(2-Aminopyridin-3-yl)oxy]butanenitrile” is a chemical compound with the CAS Number: 1152561-49-3 . It has a molecular weight of 177.21 .


Molecular Structure Analysis

The IUPAC name for this compound is 4-[(2-amino-3-pyridinyl)oxy]butanenitrile . The InChI code is 1S/C9H11N3O/c10-5-1-2-7-13-8-4-3-6-12-9(8)11/h3-4,6H,1-2,7H2,(H2,11,12) . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

  • Polymer Chemistry and Drug Delivery : Poly(β-aminoesters), synthesized via the addition of secondary amines like N,N'-dimethylethylenediamine and piperazine to diacrylate esters, have potential applications in drug delivery systems. These polymers are degradable in both acidic and alkaline media, yielding β-amino acids and butanediol. They are noncytotoxic and can interact electrostatically with polyanionic plasmid DNA, making them suitable for gene delivery applications (Lynn & Langer, 2000).

  • Catalysis in Chemical Synthesis : Aminopyridines are used in the synthesis of group 10 metal complexes which act as catalysts in various chemical reactions, including the polymerization of silanes and activation of aryl chlorides in Suzuki cross-coupling reactions (Deeken et al., 2006).

  • Solar Energy Applications : Derivatives of aminopyridines, like 4-tert-butylpyridine, are used in dye-sensitized TiO2 solar cells. They affect the performance by increasing the open-circuit potential and electron lifetime, influencing the surface charge of TiO2 and reducing electron recombination (Boschloo, Häggman & Hagfeldt, 2006).

  • Synthesis of Heterocyclic Compounds : Aminopyridines are catalysts in the synthesis of diverse heterocycles, such as tetrahydro-4H-chromenes. This process is significant in pharmaceutical chemistry due to the biological relevance of these compounds (Ramesh, Vadivel, Maheswari & Lalitha, 2016).

  • Biotechnology and Microbial Synthesis : Aminopyridines and related compounds are integral in the development of microbial pathways for the synthesis of chemicals like 1,2,4-butanetriol, a precursor in energetic materials and bioplastics (Niu, Molefe & Frost, 2003).

  • Synthesis of Amines : N-tert-Butanesulfinyl aldimines and ketimines, derived from aminopyridines, are key intermediates in asymmetric amine synthesis, crucial in pharmaceutical chemistry (Ellman, Owens & Tang, 2002).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . This document contains important information about the potential hazards of the compound, as well as recommendations for safe handling and storage.

Properties

IUPAC Name

4-(2-aminopyridin-3-yl)oxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-5-1-2-7-13-8-4-3-6-12-9(8)11/h3-4,6H,1-2,7H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIBPHLVJUJDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)OCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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